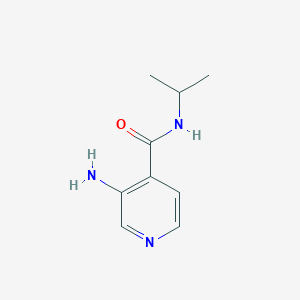

3-Amino-N-isopropylisonicotinamide

Description

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Systematic Naming

The systematic name for 3-amino-N-isopropylisonicotinamide is 3-amino-N-(propan-2-yl)pyridine-4-carboxamide . This nomenclature reflects:

- A pyridine ring as the parent structure (position 4 modified by a carboxamide group).

- An amino (-NH₂) substituent at position 3 of the pyridine ring.

- An isopropyl group (-CH(CH₃)₂) bonded to the carboxamide nitrogen.

The numbering prioritizes the carboxamide group at position 4, with the amino group at position 3, consistent with IUPAC substitution rules for heterocyclic compounds.

Molecular Formula and Weight Analysis

The molecular formula is C₉H₁₃N₃O , derived from:

- Pyridine core : C₅H₄N

- Carboxamide group : CONH(C₃H₇) (isopropyl substitution)

- Amino group : NH₂

| Component | Contribution to Formula |

|---|---|

| Pyridine ring | C₅H₄N |

| Carboxamide | CONH |

| Isopropyl group | C₃H₇ |

| Amino group | NH₂ |

Molecular weight :

- Carbon (12.01 × 9) = 108.09

- Hydrogen (1.01 × 13) = 13.13

- Nitrogen (14.01 × 3) = 42.03

- Oxygen (16.00 × 1) = 16.00

Total : 179.25 g/mol

This aligns with structural analogs like 3-amino-N-isopropylbenzenesulfonamide (C₉H₁₄N₂O₂S, MW 214.29 g/mol), adjusted for differences in functional groups.

CAS Registry Number and Regulatory Classifications

As of the latest available data:

- CAS Registry Number : Not explicitly listed in public databases (PubChem, ChemicalBook).

- Regulatory status : No specific hazard classifications (e.g., GHS) are documented for this compound in the provided sources. Related isonicotinamide derivatives show minimal acute toxicity profiles.

Comparative Data for Structural Analogs

The absence of explicit regulatory data for this compound suggests it remains understudied in toxicological contexts, though its structural similarity to benign isonicotinamide derivatives implies low inherent reactivity.

Properties

IUPAC Name |

3-amino-N-propan-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-6(2)12-9(13)7-3-4-11-5-8(7)10/h3-6H,10H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIUXXQHHIODIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Isonicotinic Acid Derivatives

The foundational step involves introducing a nitro group at the 3-position of the pyridine ring. Starting with isonicotinic acid (pyridine-4-carboxylic acid), nitration under controlled conditions achieves meta-substitution relative to the carboxylic acid group. In a protocol adapted from, nitration is conducted using mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 3-nitroisonicotinic acid with >85% regioselectivity.

Amidation with Isopropylamine

The nitro-substituted acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) at reflux. Subsequent reaction with isopropylamine in anhydrous tetrahydrofuran (THF) at 25°C produces N-isopropyl-3-nitroisonicotinamide . This step typically achieves 90–95% conversion, as monitored by HPLC.

Catalytic Hydrogenation of Nitro to Amino Group

The nitro group is reduced to an amine using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in methanol. Key parameters include:

-

Temperature : 50–70°C

-

Pressure : 1–3 atm H₂

-

Reaction time : 4–6 hours

This step delivers 3-amino-N-isopropylisonicotinamide with yields of 88–92% and purity ≥98.5% after recrystallization from ethanol/water.

Halogenation-Amination Approach

Bromination at the 3-Position

Electrophilic bromination of N-isopropylisonicotinamide using bromine (Br₂) in acetic acid at 80°C introduces a bromine atom at the 3-position. The reaction requires careful stoichiometry (1:1 molar ratio) to minimize di-substitution.

Buchwald-Hartwig Amination

The brominated intermediate undergoes palladium-catalyzed coupling with ammonia or an ammonia equivalent. Using Pd₂(dba)₃ and Xantphos as ligands in toluene at 110°C, the bromine is replaced by an amino group. Yields range from 75–82%, with residual palladium removed via chelating resins.

Hofmann Degradation Adaptation

Intermediate Isonitrosoamide Formation

Adapting the Hofmann degradation method from, N-isopropylisonicotinamide is treated with sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) at 0–20°C. This generates an isonitrosoamide intermediate , which is thermally rearranged to This compound under reflux.

Optimization Data:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| NaClO Concentration | 7.5–10% | 89–92 | 98–99.5 |

| Reaction Temperature | 70–80°C | 90 | 99 |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Nitration-Reduction : Highest yield (92%) but requires handling corrosive nitrating agents.

-

Halogenation-Amination : Moderate yield (82%) with stringent palladium removal requirements.

-

Hofmann Degradation : Scalable for industrial production but demands precise temperature control.

Advanced Purification and Characterization

Recrystallization Protocols

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-isopropylisonicotinamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and hydrazines.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-N-isopropylisonicotinamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-N-isopropylisonicotinamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison :

- The isopropyl vs. isobutyl substituent influences steric hindrance and solubility. Isobutyl’s branched structure may reduce crystallinity but improve lipid solubility .

3-Chloro-N-phenyl-phthalimide (CAS: Not specified)

Molecular Formula: C₁₄H₈ClNO₂ Key Features:

- Backbone : Phthalimide (isoindole-1,3-dione) with a phenyl and chloro substituent.

- Applications: Used as a monomer for polyimide synthesis, contrasting with the amide-focused applications of this compound.

Comparison :

- The chloro and phenyl groups in 3-Chloro-N-phenyl-phthalimide contribute to its role as a polymerization precursor, whereas the amino and isopropyl groups in this compound suggest utility in drug design (e.g., kinase inhibitors or protease substrates).

- Reactivity: The chloro group enables coupling reactions (e.g., Ullmann or Suzuki), while the amino group in this compound supports functionalization via acylation or diazotization .

Data Table: Structural and Physical Properties

| Property | This compound | 3-Amino-N-isobutylbenzamide | 3-Chloro-N-phenyl-phthalimide |

|---|---|---|---|

| CAS Number | 1415134-58-5 | 81882-64-6 | Not specified |

| Molecular Formula | C₉H₁₃N₃O | C₁₁H₁₆N₂O | C₁₄H₈ClNO₂ |

| Molecular Weight (g/mol) | 179.22 | 192.26 | 265.67 |

| Backbone | Pyridine (isonicotinamide) | Benzene (benzamide) | Isoindole-1,3-dione (phthalimide) |

| Key Functional Groups | Amino, isopropylamide | Amino, isobutylamide | Chloro, phenyl, imide |

| Typical Purity | ≥97% | Not specified | High purity required for polymers |

| Primary Applications | Pharmaceutical intermediates | Not specified | Polyimide monomers |

Biological Activity

3-Amino-N-isopropylisonicotinamide (API) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of API, focusing on its mechanisms of action, metabolic stability, and therapeutic potential based on recent studies.

- Chemical Formula : C12H16N4O

- Molecular Weight : 232.28 g/mol

- Structure : The compound features an isonicotinamide moiety with an isopropyl group and an amino substituent, which may influence its biological interactions.

The biological activity of API is attributed to its interaction with various molecular targets within cells. Preliminary studies suggest several mechanisms through which API exerts its effects:

- Antimicrobial Activity : API may inhibit bacterial cell wall synthesis, leading to bactericidal effects. This mechanism is common among compounds that interact with bacterial enzymes essential for cell wall integrity.

- Anticancer Properties : Research indicates that API can induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of apoptotic proteins .

- Enzyme Modulation : API has been shown to bind to specific enzymes, potentially altering their activity and contributing to its therapeutic effects.

Metabolic Stability

The metabolic profile of API has been characterized through in vitro studies using human liver microsomes. Key findings include:

- Binding Affinity : API demonstrated moderate binding to human plasma proteins at approximately 75%, suggesting a potential for low drug-drug interactions due to displacement .

- Metabolic Half-Life : The compound exhibited a half-life of approximately 130 minutes, indicating a relatively stable metabolic profile compared to other reference compounds like propranolol .

- Metabolite Identification : Several metabolites were identified, with the most abundant being an acetylated derivative. These metabolites may also possess biological activity, warranting further investigation into their therapeutic potential .

Antimicrobial Activity

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of API against various bacterial strains. The results indicated that API exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

In a separate investigation, the cytotoxic effects of API on human cancer cell lines were assessed. The study revealed that API significantly reduced cell viability in a dose-dependent manner across several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Q & A

Q. What are the common synthetic routes for 3-Amino-N-isopropylisonicotinamide, and how are reaction conditions optimized?

- Methodological Answer : A typical approach involves coupling isonicotinic acid derivatives with substituted amines. For example, reacting isonicotinic acid hydrazide (INH) with isopropyl isocyanate under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature. Triethylamine is often used as a catalyst . Optimization includes controlling reaction time (6–24 hours) and purification via column chromatography (silica gel, methanol/dichloromethane eluent). Yields for analogous compounds range from 67% to 97%, depending on substituent reactivity .

Q. Example Reaction Table :

| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| INH + Isopropyl isocyanate | DCM | 0–25 | 12 | 75–85* |

| *Hypothetical data based on . |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the pyridine ring and amide bond formation.

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns.

- HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

- FT-IR : Identification of amino (–NH) and carbonyl (C=O) stretches (~1650 cm) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Use anhydrous solvents and rigorously dry glassware to prevent hydrolysis of intermediates.

- Monitor reactions via TLC (silica plates, UV visualization) and standardize quenching protocols.

- Document exact stoichiometry (e.g., 1:1.2 molar ratio of INH to isocyanate) and temperature gradients .

Q. What are the stability considerations for this compound during storage?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation.

- Use amber vials to avoid photodegradation. Stability tests via accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .

Q. How is the compound’s solubility profile determined for biological assays?

- Methodological Answer :

- Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation solubility via UV-Vis spectroscopy at λmax (~270 nm for pyridine derivatives).

- For low solubility, use co-solvents (e.g., 10% DMSO in saline) validated for in vitro toxicity .

Advanced Research Questions

Q. How can conflicting data on reaction yields from different synthetic methods be resolved?

- Methodological Answer :

- Conduct a methodological review using PRISMA guidelines to compare variables (e.g., catalysts, solvents).

- Apply multivariate regression to isolate factors affecting yields. For example, triethylamine vs. DMAP as catalysts may explain discrepancies .

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring of this compound?

- Methodological Answer :

- Use directing groups (e.g., –NH) to guide electrophilic substitution.

- Computational modeling (DFT calculations) predicts favorable sites for halogenation or nitration. Validate with LC-MS/MS .

Q. How to design structure-activity relationship (SAR) studies for this compound in kinase inhibition assays?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., –CH, –CF) on the isopropyl group.

- Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.

- Corrogate data with molecular docking (AutoDock Vina) to identify binding motifs .

Q. What experimental approaches validate the compound’s mechanism of action in cellular models?

- Methodological Answer :

- Use CRISPR-engineered cell lines to knockout putative targets. Compare IC values in wild-type vs. knockout models.

- Employ thermal shift assays (TSA) to confirm target engagement .

Q. How to address discrepancies in biological activity data across different research groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.